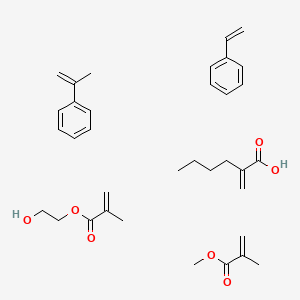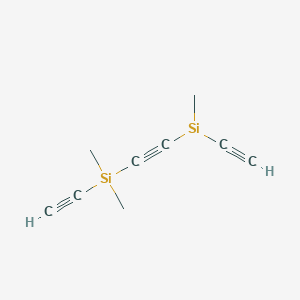
1-Methylethynylsilyl-2-dimethylethynylsilylacetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylethynylsilyl-2-dimethylethynylsilylacetylene is a unique organosilicon compound characterized by its complex structure, which includes both methylethynyl and dimethylethynyl groups attached to a silylacetylene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methylethynylsilyl-2-dimethylethynylsilylacetylene can be synthesized through a series of reactions involving ethynylsilanes and Grignard reagents. One common method involves the reaction of di- and trisubstituted ethynylsilanemagnesium compounds with appropriate halides . The reaction typically requires an inert atmosphere and anhydrous conditions to prevent the decomposition of sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methylethynylsilyl-2-dimethylethynylsilylacetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce silane compounds.
Aplicaciones Científicas De Investigación
1-Methylethynylsilyl-2-dimethylethynylsilylacetylene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methylethynylsilyl-2-dimethylethynylsilylacetylene involves its interaction with various molecular targets and pathways. The compound’s silyl groups can participate in reactions that modify the electronic and steric properties of the molecule, influencing its reactivity and interactions with other compounds. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Bis[(dimethylethynylsilyl)ethynyl]methylsilane: Another organosilicon compound with similar structural features.
Trimethylsilylacetylene: A simpler compound with a single silyl group attached to an acetylene backbone.
Uniqueness
1-Methylethynylsilyl-2-dimethylethynylsilylacetylene is unique due to its combination of methylethynyl and dimethylethynyl groups, which provide distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in synthetic chemistry and materials science.
Propiedades
Fórmula molecular |
C9H11Si2 |
|---|---|
Peso molecular |
175.35 g/mol |
InChI |
InChI=1S/C9H11Si2/c1-6-10(3)8-9-11(4,5)7-2/h1-2H,3-5H3 |
Clave InChI |
QKIBQCONVBVTAK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C#C)C#C[Si](C)(C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)

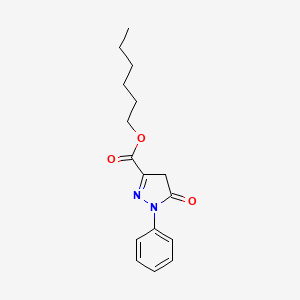

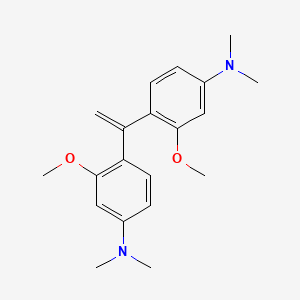
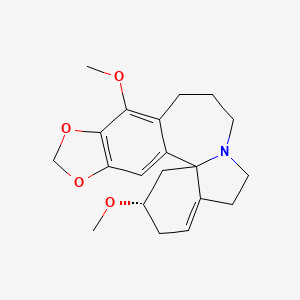
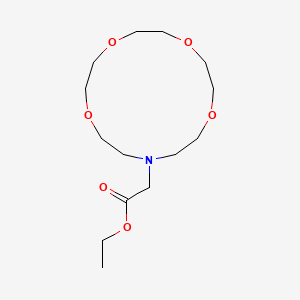
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)





